Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring an ethyl ester sulfonylpyridine for fragment-based libraries often face inconsistent lipophilicity from congener substitution. CAS 338962-53-1 directly solves this with a defined ΔlogP of +0.4 over the methyl ester and zero HBD count, simplifying SAR interpretation. Bulk procurement is optimized for automated parallel synthesis workflows. - Eliminates cold-chain logistics with ambient storage, cutting operational cost and moisture ingress risk. - ≥98% purity ensures reproducible reactivity at the sulfonyl-activated α-methylene position for late-stage functionalization. - Provides a direct hydrolysis path to the free acid (CAS 400084-46-0) for amide coupling diversification.

Molecular Formula C10H10F3NO4S
Molecular Weight 297.25
CAS No. 338962-53-1
Cat. No. B2393929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate
CAS338962-53-1
Molecular FormulaC10H10F3NO4S
Molecular Weight297.25
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F
InChIInChI=1S/C10H10F3NO4S/c1-2-18-9(15)6-19(16,17)8-4-3-7(5-14-8)10(11,12)13/h3-5H,2,6H2,1H3
InChIKeyPGEPATXNFACSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate: Procurement Specifications


Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate (CAS 338962-53-1) is a synthetic intermediate belonging to the 5-trifluoromethyl-2-pyridyl sulfonylacetate class, bearing an ethyl ester terminus [1]. Its core scaffold—a pyridine ring substituted at C5 with a trifluoromethyl group and at C2 with a sulfonylacetate ester—places it at the intersection of fluorinated heterocycle and sulfone chemistry, making it a versatile building block for medicinal chemistry and agrochemical research programs . The compound is commercially available in purities ranging from 90% to 98% .

Role Synthetic intermediate for medicinal chemistry and agrochemical research
Purity Grade 90–98% (supplier-dependent, ambient storage)
Key Feature Ethyl ester scaffold with intermediate logD for tuneable physicochemical profiles

Why the Ethyl Ester Cannot Be Interchanged Casually


Compounds within the 5-trifluoromethyl-2-pyridyl sulfonylacetate family are frequently treated as interchangeable building blocks; however, the ethyl ester moiety in CAS 338962-53-1 is not a passive placeholder. The alkyl ester identity directly governs the compound's computed lipophilicity (XLogP3 = 1.6 for the ethyl ester [1] versus 1.2 for the analogous methyl ester [2]), a ΔlogP of +0.4 that alters partitioning behavior in biphasic reaction systems and influences membrane permeability in cell-based assays. Furthermore, the sulfonyl (-SO₂-) oxidation state of the target compound defines its electrophilic reactivity profile and hydrogen-bond acceptor capacity relative to sulfinyl analogs . These structural parameters are not simultaneously captured by any single commercially available congener, meaning that substituting CAS 338962-53-1 with its methyl ester, sulfinyl, sulfonamide, or free-acid analogs inherently changes the physicochemical and reactivity properties of the input material.

Ester identity Ethyl-to-methyl replacement shifts lipophilicity upward, altering partitioning and permeability behaviour in biphasic and cell-based assays.
Sulfonyl vs. sulfinyl Different oxidation states produce distinct polar surface areas, H-bond acceptor counts, and electrophilic reactivity; properties do not transfer between congeners.
H-bond donor absence The sulfonamide analog introduces an H-bond donor and higher molecular weight, adding polar interactions absent in the target sulfonyl scaffold.

Quantitative Differentiation from Closest Analogs


Ethyl vs. Methyl Ester: Lipophilicity Differential

The target compound (CAS 338962-53-1) exhibits a computed XLogP3 of 1.6 [1], compared to 1.2 for the directly analogous methyl ester (CAS 142274-37-1) [2]. This difference of +0.4 log units is attributable solely to the ethyl-for-methyl replacement on the ester terminus, as the remainder of the scaffold is identical. In the context of medicinal chemistry campaigns, a 0.4 logP shift is large enough to meaningfully affect aqueous solubility, plasma protein binding, and passive membrane permeability [3].

Ethyl vs. Methyl: LogP
Cross-study comparable
XLogP3 target 1.6 vs comparator 1.2, Δ +0.4
Supports intermediate logD selection for solubility/permeability balance
Computed by PubChem algorithm; verify with experimental logD if critical
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sulfonyl vs. Sulfinyl: Polar Surface Area and Acceptor Count

The target compound contains a sulfonyl moiety (S=O) in the +4 oxidation state, whereas its sulfinyl analog (CAS 477713-18-1) bears an S=O group in the +2 oxidation state. This difference produces a measurable shift in topological polar surface area (TPSA): 73.33 Ų for the sulfonyl versus 56.26 Ų for the sulfinyl (ΔTPSA = +17.07 Ų). The hydrogen-bond acceptor count is 5 for the sulfonyl versus 4 for the sulfinyl . The higher oxidation state also renders the α-sulfonyl methylene carbon more electrophilic toward nucleophilic displacement reactions .

Sulfonyl vs. Sulfinyl: TPSA
Cross-study comparable
TPSA 73.33 Ų vs 56.26 Ų; Δ +17.07 Ų; H-acceptors 5 vs 4
Higher TPSA predicts lower passive permeability; distinct electrophilicity
Computed from vendor datasheets; experimental confirmation recommended
Synthetic Chemistry Reactivity Medicinal Chemistry

Sulfonyl vs. Sulfonamide: Hydrogen-Bond Donor Absence

The target compound possesses zero hydrogen-bond donor (HBD) atoms [1], in contrast to the sulfonamide analog (5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester (CAS 1355334-83-6), which carries one HBD at the sulfonamide NH [2]. This difference removes a potential source of intramolecular hydrogen bonding that can pre-organize the scaffold into specific conformations, and eliminates a polar interaction point that would contribute to desolvation penalties upon target binding [3]. The molecular weight also differs: 297.25 g/mol for the sulfone versus 312.27 g/mol for the sulfonamide [2].

Sulfonyl vs. Sulfonamide: HBD
Cross-study comparable
HBD 0 vs 1; MW 297.25 vs 312.27 g/mol (Δ −15.02)
Absence of HBD removes polar interaction, cleaner vector for fragment growth
Molecular weight and HBD from PubChem and vendor sources
Molecular Design Pharmacophore Modeling Structural Biology

Ester Hydrolytic Stability and Prodrug Potential

Ethyl esters generally undergo enzyme-mediated hydrolysis more slowly than their methyl ester counterparts owing to increased steric bulk at the carbonyl carbon [1]. Although specific hydrolytic half-life data for this scaffold are not publicly reported, class-level inference from structurally related pyridinyl acetate esters indicates that ethyl esters exhibit approximately 1.5- to 2-fold longer half-lives in human plasma and liver microsomes compared to their methyl ester analogs [2]. The target compound's ethyl ester therefore offers a longer residence time as an ester prodrug or protected intermediate during multi-step synthesis.

Hydrolytic Stability
Class-level inference
Estimated 1.5–2× longer half-life for ethyl vs. methyl ester
Supports ester stability review for prodrug or protecting group strategy
No direct experimental data for this scaffold; class generalization
Prodrug Design Metabolic Stability Pharmacokinetics

Commercial Availability: Purity Grades and Storage

CAS 338962-53-1 is available from multiple independent suppliers at ≥95% purity (AKSci) and ≥98% purity (Leyan) , with some vendors offering ≥90% grade (Amaybio/Aladdin) . In comparison, the methyl ester analog (CAS 142274-37-1) is typically offered at ≥95% , while the sulfinyl analog (CAS 477713-18-1) is available at ≥98% but with stricter temperature-controlled storage requirements (sealed, 2–8°C) , which increases logistical complexity and cost.

Purity & Storage
Supporting evidence
Target: ≥98% purity, ambient storage. Sulfinyl analog: ≥98% but requires 2–8°C
Target allows ambient shipping, reducing cold-chain logistics burden
Based on multiple supplier datasheets
Chemical Procurement Supply Chain Quality Control

Evidence Gap: Absence of Published Bioactivity Data

An exhaustive search of PubMed, PubChem BioAssay, and patent literature (as of May 2026) did not identify any peer-reviewed publication or patent that directly reports quantitative bioactivity data (IC₅₀, EC₅₀, Kd, or % inhibition at defined concentrations) for CAS 338962-53-1 against a specific biological target with a comparator compound tested under identical conditions [1]. While the compound has been included in PubChem's high-throughput screening panel as a library member , no confirmed active hit data have been disclosed. Consequently, all differentiation claims in this guide are based on computed physicochemical properties [2], class-level inference [3], and commercial availability parameters rather than direct biological head-to-head comparisons.

Bioactivity Data Gap
Data to verify
No published IC₅₀, EC₅₀, or Kd data located for this compound
Procurement driven by synthetic intermediate role; assay activity must be verified
Systematic literature search (May 2026) found no bioactivity data
Data Transparency Procurement Due Diligence Assay Development

Procurement-Guiding Application Scenarios


Intermediate for PPARβ/δ Antagonist or TRP Channel Scaffolds

The 5-trifluoromethyl-2-pyridyl sulfonyl substructure is a recognized pharmacophoric element in PPARβ/δ antagonists and transient receptor potential (TRP) channel modulators [1]. CAS 338962-53-1 serves as a direct precursor to the sulfonylpyridine core, wherein the ethyl ester can be selectively hydrolyzed to the free acid (CAS 400084-46-0) or converted to amide derivatives via standard coupling chemistry. Its XLogP3 of 1.6 and zero HBD count are advantageous for constructing membrane-permeable, peripherally restricted candidates. Researchers should procure this compound when the target profile requires an intermediate logD window and ester lability compatible with late-stage functionalization.

Starting Material for Nucleophilic Displacement Libraries

The sulfonyl group activates the α-methylene position toward nucleophilic displacement, and the ethyl ester provides a balance of steric protection and reactivity relative to the methyl ester [1] . The target compound's TPSA of 73.33 Ų and five hydrogen-bond acceptors offer a distinct polarity signature suitable for constructing focused libraries aimed at targets with polar active sites. Procurement of the sulfonyl (CAS 338962-53-1) rather than the sulfinyl analog (CAS 477713-18-1) is recommended when the synthetic route requires the higher oxidation state for downstream chemistry or when the product must avoid the sulfinyl group's propensity for redox cycling .

Cost-Efficient Building Block Without Cold-Chain Constraints

CAS 338962-53-1 is available at ≥98% purity from multiple suppliers and can be stored in a cool, dry place at ambient temperature [1] , in contrast to the sulfinyl analog which requires sealed, 2–8°C storage . For high-throughput synthesis laboratories processing large compound libraries, ambient storage eliminates cold-chain logistics costs and reduces the risk of moisture ingress from repeated freeze-thaw cycling. This practical advantage makes the sulfonyl ethyl ester the default choice for automated parallel synthesis workflows unless a specific chemical requirement dictates otherwise.

Fragment Elaboration Vector in Structure-Based Design

With zero hydrogen-bond donors and exactly four rotatable bonds [1], CAS 338962-53-1 presents a compact, rigidifiable scaffold suitable as a fragment elaboration vector. The ethyl ester can be hydrolyzed to the carboxylic acid for subsequent amide coupling, or transesterified to access diverse ester libraries. In fragment-based drug design, the absence of an HBD simplifies SAR interpretation by removing a confounding polar interaction variable present in the sulfonamide analog (CAS 1355334-83-6), which adds both an HBD and approximately 15 Da of molecular weight .

Application
Selection Property
Validation Focus
PPARβ/δ or TRP channel scaffolds
Intermediate logD and zero HBD
Ester hydrolysis to acid or amide coupling
Nucleophilic displacement libraries
Sulfonyl-activated methylene; ethyl ester balance
Reactivity profile and polarity signature
Ambient-storage building block
Ambient stability, ≥98% purity
Supply chain simplicity; cost efficiency
Fragment elaboration in SBDD
Zero HBD, compact scaffold
SAR interpretation without confounding HBD
Quote Request

Request a Quote for Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.